N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin-derived compound featuring a glycylglycine dipeptide moiety linked via an oxypropanoyl bridge. Its core structure includes a 2H-chromen-2-one (coumarin) backbone substituted with a propyl group at position 4 and a glycylglycine chain at position 5. This hybrid structure combines the photophysical properties of coumarins with the peptide-like characteristics of glycylglycine, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-3-4-12-7-18(25)28-15-8-13(5-6-14(12)15)27-11(2)19(26)21-9-16(22)20-10-17(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)(H,21,26)(H,23,24) |
InChI Key |
QKXJNTODKDYYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves multiple steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl with propanoyl chloride to form the intermediate product. This intermediate is then reacted with glycylglycine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Organic halides, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine exhibits significant antitumor properties. In vitro and in vivo experiments demonstrated its ability to inhibit tumor growth in various models:
| Study Type | Model | Dose | Tumor Growth Inhibition |
|---|---|---|---|
| In Vivo | Xenograft | 20 mg/kg | Up to 60% inhibition |
| In Vitro | Breast cancer cells | - | Induction of apoptosis |
Case Study : A study focused on breast cancer models showed that treatment with this compound led to significant apoptosis induction in cancer cells while sparing normal cells, suggesting a selective action against malignant tissues.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research has shown that it can reduce inflammation markers in models of induced arthritis:
| Study Type | Model | Result |
|---|---|---|
| In Vivo | Arthritis model | Significant reduction in paw swelling |
This anti-inflammatory effect indicates potential therapeutic applications for conditions characterized by chronic inflammation.
Antioxidant Activity
This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have indicated that the compound can scavenge free radicals effectively:
| Test Type | Result |
|---|---|
| DPPH Assay | High radical scavenging activity |
This property suggests its potential use in formulations aimed at reducing oxidative damage, particularly in neurodegenerative diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders:
| Enzyme Targeted | Inhibition Activity |
|---|---|
| α-glucosidase | Strong inhibition compared to acarbose |
This activity positions this compound as a candidate for developing antidiabetic therapies .
Neuroprotective Effects
Preliminary studies suggest that the compound may enhance neuroprotection by modulating neurotransmitter systems. Its structural features may influence synaptic plasticity and memory function:
Case Study : In ischemic models, administration of the compound resulted in reduced neuronal death following hypoxic conditions, indicating its potential utility in stroke therapy .
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine and its analogs:
Notes:
- *Exact molecular formula for the target compound inferred from analogs.
- Lipophilicity estimates derived from substituent contributions (alkyl chain length, polar groups).
Key Structural and Functional Differences
Alkyl Substituent Effects: The 4-propyl group in the target compound balances lipophilicity and steric hindrance compared to the 4-ethyl (less hydrophobic) and 4-butyl (more hydrophobic) analogs .
Glycylglycine vs. Other Functional Groups: The glycylglycine moiety in the target compound and provides hydrogen-bonding capacity and peptide-like solubility, contrasting with the reactive hydrazonoyl chloride in , which is suited for synthetic derivatization.
Stereochemical Considerations :
- The (2R) configuration in highlights the role of stereochemistry in modulating interactions with chiral biological targets, whereas the target compound’s stereochemistry remains unspecified in the evidence.
Biological Activity
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound derived from the chromene family, specifically designed to explore its biological activities. This compound integrates a chromen moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol
IUPAC Name: 4-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid
InChI Key: HVHOUBUTSQGNJT-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may induce caspase-dependent pathways leading to apoptosis in cancer cells .
- Antimicrobial Activity: Similar compounds in the chromene class have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
- Antioxidant Properties: The chromene derivatives are known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, contributing to their protective effects against cellular damage.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Disruption of cell membranes | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Anticancer Studies:
- Antimicrobial Testing:
-
Antioxidant Evaluation:
- The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a significant reduction in radical concentration, indicating strong antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
